Leptospermone

概要

説明

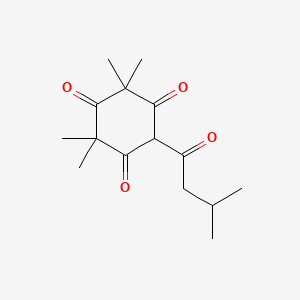

Leptospermone is a naturally occurring chemical compound classified as a β-triketone. It is produced by certain members of the myrtle family, such as Callistemon citrinus (Lemon Bottlebrush) and Leptospermum scoparium (Manuka). This compound was first identified in 1927 and has since been recognized for its herbicidal properties .

準備方法

Synthetic Routes and Reaction Conditions: Leptospermone can be synthesized from phloroglucinol through a reaction with 3-methylbutanenitrile (isovaleronitrile) in the presence of a zinc chloride catalyst. The intermediate phloroisovalerone imine is then alkylated with iodomethane after initial treatment with sodium ethoxide and methanol.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of catalysts and controlled reaction conditions ensures the efficient production of this compound.

化学反応の分析

Types of Reactions: Leptospermone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound typically require nucleophilic reagents and appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of this compound.

科学的研究の応用

Herbicidal Applications

Mechanism of Action:

Leptospermone acts as a natural herbicide by inhibiting the enzyme p-hydrophenylpyruvate dioxygenase, similar to the commercial herbicide mesotrione. This inhibition leads to chlorosis and growth reduction in treated plants, making it effective for weed management in agricultural settings .

Case Study: Soil Microbial Community Impact

A study investigated the effects of this compound on soil fungal communities. Microcosm experiments were conducted using two different soil types, revealing significant changes in fungal community structure and diversity after treatment. The results indicated that this compound could alter ecological functions such as organic matter decomposition and nutrient cycling .

Table 1: Impact of this compound on Fungal Diversity

| Soil Type | Treatment | α-Diversity (Richness) | β-Diversity (Composition) | Observations |

|---|---|---|---|---|

| P Soil | Treated | Reduced | Significant changes | Dominance of Eurotiales |

| SJF Soil | Treated | No significant change | Significant changes | Increased abundance of certain fungi |

Antimicrobial Properties

Food Preservation:

Recent studies have demonstrated that this compound exhibits antimicrobial activity against various foodborne bacteria, including Listeria monocytogenes and Salmonella typhimurium. The minimum inhibitory concentration values indicate that this compound can be an effective natural preservative, reducing reliance on synthetic preservatives .

Table 2: Antimicrobial Efficacy of this compound

| Bacteria | Minimum Inhibitory Concentration (μg/mL) |

|---|---|

| Listeria monocytogenes | 23.6 - 69.7 |

| Salmonella typhimurium | 23.6 - 69.7 |

| Staphylococcus aureus | Moderate activity |

| Shigella flexneri | Moderate activity |

Environmental Management

Soil Health and Ecotoxicology:

The application of this compound has implications for soil health, particularly regarding its ecotoxicological effects on microbial communities. Research indicates that while it can effectively manage weeds, it may also significantly impact the abundance and diversity of soil bacteria, which are crucial for maintaining healthy ecosystems .

Physico-Chemical Properties

Understanding the physico-chemical properties of this compound is essential for optimizing its applications. Its solubility, stability, and mobility in various environments influence its effectiveness as a herbicide and antimicrobial agent.

Key Properties:

作用機序

Leptospermone exerts its effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial in plant carotenoid biosynthesis. This inhibition leads to the destruction of photosynthetic chlorophyll in plants, resulting in their bleaching and growth suppression . The compound is readily taken up by plant roots and translocated to its molecular target site, demonstrating its effectiveness as a herbicide .

類似化合物との比較

Leptospermone is unique among β-triketones due to its specific molecular structure and herbicidal properties. Similar compounds include:

Mesotrione: A synthetic herbicide derived from this compound, also inhibiting HPPD.

Isothis compound: Another natural β-triketone with similar herbicidal activity.

Flavesone: A related compound with comparable chemical properties and biological activity.

This compound stands out due to its natural origin and potential for eco-friendly applications, making it a valuable compound in both scientific research and industrial applications.

生物活性

Leptospermone, a natural β-triketone derived from the essential oil of Leptospermum species, has garnered attention for its diverse biological activities, particularly as a bioherbicide and antimicrobial agent. This article explores the compound's mechanisms of action, ecological impacts, and potential applications based on various research findings.

This compound primarily targets 4-hydroxyphenylpyruvate dioxygenase (HPPD) , an enzyme crucial for carotenoid biosynthesis in plants. By inhibiting HPPD, this compound disrupts the production of pigments necessary for photosynthesis, leading to foliar bleaching in treated plants. This mechanism is similar to that of synthetic herbicides like mesotrione and sulcotrione, which are also HPPD inhibitors .

Ecotoxicological Impact

Research has demonstrated significant alterations in microbial communities in soil treated with this compound. A study conducted on two different agricultural soils revealed that this compound application led to shifts in the composition and diversity of bacterial and fungal communities. Notably, the α- and β-diversity of these communities were affected, indicating that this compound can have lasting impacts on soil ecology .

Table 1: Effects of this compound on Soil Microbial Communities

| Parameter | Control Soil | Treated Soil |

|---|---|---|

| Bacterial Diversity (OTUs) | 2300 | 1800 |

| Fungal Diversity (OTUs) | 1500 | 1200 |

| Dissipation Time (DT50) | N/A | 4-9 days |

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a variety of pathogens. In a study assessing its effectiveness against foodborne bacteria, this compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 23.6 to 69.7 μg/mL against six different bacterial strains, including Staphylococcus aureus and Escherichia coli . Its efficacy as an antimicrobial agent suggests potential applications in food preservation and medical settings.

Case Study: Antimicrobial Activity

A comparative analysis of essential oils containing this compound showed that it outperformed other extracts in inhibiting S. aureus, highlighting its potential as a natural alternative to synthetic preservatives .

Research Findings

- Soil Microbial Community Shifts : A microcosm study indicated that after treatment with this compound, significant changes occurred in both bacterial and fungal communities over a 45-day period. The richness and diversity indices were notably lower in treated soils compared to controls .

- Impact on Fungal Composition : Specific fungal groups such as Sordariales and Mortierellales were significantly reduced in treated soils, suggesting that this compound may selectively affect certain microbial populations while promoting others .

- Structure-Activity Relationship : Investigations into the structure-activity relationship of this compound revealed that modifications to its chemical structure could enhance its antimicrobial properties, indicating avenues for developing more effective derivatives .

特性

IUPAC Name |

2,2,4,4-tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-8(2)7-9(16)10-11(17)14(3,4)13(19)15(5,6)12(10)18/h8,10H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWYMAHAWHBPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1C(=O)C(C(=O)C(C1=O)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205258 | |

| Record name | Leptospermone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-75-9 | |

| Record name | Leptospermone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=567-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leptospermone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leptospermone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEPTOSPERMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F8XBE046L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。